N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1020971-83-8
VCID: VC7204790
InChI: InChI=1S/C12H13NO4S/c1-17-11-5-3-2-4-10(11)12(14)13-9-6-7-18(15,16)8-9/h2-7,9H,8H2,1H3,(H,13,14)
SMILES: COC1=CC=CC=C1C(=O)NC2CS(=O)(=O)C=C2
Molecular Formula: C12H13NO4S
Molecular Weight: 267.3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide

CAS No.: 1020971-83-8

Cat. No.: VC7204790

Molecular Formula: C12H13NO4S

Molecular Weight: 267.3

* For research use only. Not for human or veterinary use.

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide - 1020971-83-8

Specification

CAS No. 1020971-83-8
Molecular Formula C12H13NO4S
Molecular Weight 267.3
IUPAC Name N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide
Standard InChI InChI=1S/C12H13NO4S/c1-17-11-5-3-2-4-10(11)12(14)13-9-6-7-18(15,16)8-9/h2-7,9H,8H2,1H3,(H,13,14)
Standard InChI Key LRKAATUZBDSOOI-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NC2CS(=O)(=O)C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar 2-methoxybenzamide group connected via an amide bond to a non-aromatic 1,1-dioxido-2,3-dihydrothiophen-3-yl ring. Key structural attributes include:

  • Sulfone group: The sulfur atom in the dihydrothiophene ring is oxidized to a sulfone (-SO₂-), enhancing polarity and potential hydrogen-bonding capacity .

  • Methoxy substitution: The ortho-methoxy group on the benzamide may influence steric interactions and electronic distribution, affecting binding to biological targets .

  • Chirality: The dihydrothiophene ring introduces a stereocenter at the 3-position, suggesting potential enantiomeric activity in biological systems.

Table 1 summarizes critical molecular descriptors:

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₄S
Molecular Weight267.3 g/mol
IUPAC NameN-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide
SMILESCOC1=CC=CC=C1C(=O)NC2CS(=O)(=O)C=C2
InChIKeyLRKAATUZBDSOOI-UHFFFAOYSA-N

Spectral Characterization

Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR would reveal proton environments of the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–7.8 ppm), and dihydrothiophene ring protons (δ 2.5–4.0 ppm). 13C^{13}C NMR would confirm carbonyl (δ ~165 ppm) and sulfone (δ ~110 ppm) carbons.

  • Infrared Spectroscopy (IR): Stretching vibrations for amide (≈1650 cm⁻¹), sulfone (≈1300 cm⁻¹ and ≈1150 cm⁻¹), and methoxy (≈1250 cm⁻¹) groups are expected.

  • Mass Spectrometry (MS): ESI-MS would display a molecular ion peak at m/z 267.3 [M+H]⁺, with fragmentation patterns indicating cleavage of the amide bond and sulfone group.

Synthesis and Optimization

Reaction Pathway

The synthesis likely involves a two-step sequence (Figure 1):

  • Sulfonation of Dihydrothiophene: Oxidation of 2,3-dihydrothiophene with hydrogen peroxide or ozone yields 1,1-dioxido-2,3-dihydrothiophene.

  • Amide Coupling: Condensation of 2-methoxybenzoic acid with the amine derivative of sulfonated dihydrothiophene using coupling agents like EDCl or HOBt.

Critical Parameters:

  • Reaction temperature (0–25°C) to prevent sulfone degradation.

  • Anhydrous conditions for amide bond formation.

  • Purification via recrystallization or column chromatography to isolate enantiomers.

Biological Activity and Mechanistic Insights

Hypothesized Targets

Though direct data are lacking, structural analogs suggest potential interactions with:

  • Cyclooxygenase (COX) enzymes: Sulfone groups mimic arachidonic acid’s carboxylate, enabling competitive inhibition .

  • G Protein-Coupled Receptors (GPCRs): The methoxybenzamide moiety may bind to serotonin or dopamine receptors .

  • Kinase domains: Sulfone-oxygen atoms could coordinate with ATP-binding site magnesium ions .

Comparative Analysis

Table 2 contrasts this compound with related derivatives:

CompoundTargetIC₅₀ (nM)Source
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamideHypothetical COX-2
N-(3-fluorobenzyl)thiophene-2-carboxamide5-HT₃ receptor120
2-fluoro-N-(3-methylphenyl)benzamideDopamine D₂85

Research Directions and Applications

Medicinal Chemistry

  • Structure-Activity Relationship (SAR): Modifying the methoxy position or introducing halogens (e.g., fluorine at C5) could enhance potency .

  • Prodrug development: Esterification of the sulfone group may improve bioavailability.

Material Science

  • Polymer precursors: Sulfone groups act as electron-withdrawing moieties in conductive polymers.

  • Ligands for catalysis: Amide-sulfone coordination sites could stabilize transition metals in cross-coupling reactions.

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